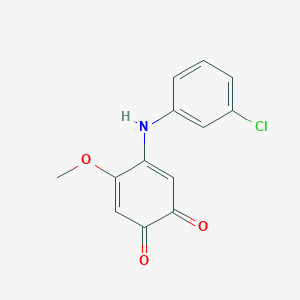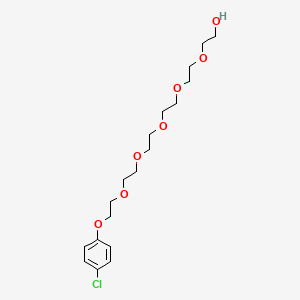![molecular formula C18H16ClN3OS B14356866 (1,3-Benzothiazol-2-yl)[4-(3-chlorophenyl)piperazin-1-yl]methanone CAS No. 91665-73-5](/img/structure/B14356866.png)
(1,3-Benzothiazol-2-yl)[4-(3-chlorophenyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-Benzothiazol-2-yl)[4-(3-chlorophenyl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Benzothiazol-2-yl)[4-(3-chlorophenyl)piperazin-1-yl]methanone typically involves multi-step procedures. One common method includes the reaction of 2-mercaptobenzothiazole with an appropriate acid chloride to form the benzothiazole core The final step involves the attachment of the chlorophenyl group under specific reaction conditions, such as the use of a base like potassium carbonate in a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance the efficiency and yield of the synthesis . These methods are advantageous in reducing reaction times and improving the overall scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1,3-Benzothiazol-2-yl)[4-(3-chlorophenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Applications De Recherche Scientifique
Chemistry
In chemistry, (1,3-Benzothiazol-2-yl)[4-(3-chlorophenyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .
Biology
The compound has shown potential in biological studies, particularly in the development of new drugs. It exhibits antimicrobial, antiviral, and anticancer activities, making it a promising candidate for further research in medicinal chemistry .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They have been found to act as enzyme inhibitors, receptor antagonists, and anti-inflammatory agents .
Industry
Industrially, the compound is used in the development of new materials, such as dyes and polymers. Its unique chemical properties make it suitable for applications in the production of high-performance materials .
Mécanisme D'action
The mechanism of action of (1,3-Benzothiazol-2-yl)[4-(3-chlorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzothiazole: A simpler derivative with similar biological activities.
4-(3-Chlorophenyl)piperazine: Shares the piperazine ring and chlorophenyl group but lacks the benzothiazole moiety.
2-Mercaptobenzothiazole: Another benzothiazole derivative with distinct chemical properties.
Uniqueness
(1,3-Benzothiazol-2-yl)[4-(3-chlorophenyl)piperazin-1-yl]methanone stands out due to its combined structural features, which confer unique biological and chemical properties.
Propriétés
Numéro CAS |
91665-73-5 |
|---|---|
Formule moléculaire |
C18H16ClN3OS |
Poids moléculaire |
357.9 g/mol |
Nom IUPAC |
1,3-benzothiazol-2-yl-[4-(3-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H16ClN3OS/c19-13-4-3-5-14(12-13)21-8-10-22(11-9-21)18(23)17-20-15-6-1-2-7-16(15)24-17/h1-7,12H,8-11H2 |
Clé InChI |
SCZIROWBYHOYPJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2,4-Dimethoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14356785.png)
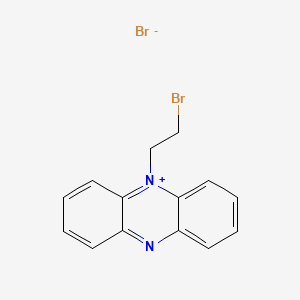
![4-Cyano-N-[3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14356789.png)
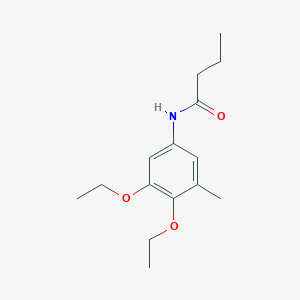
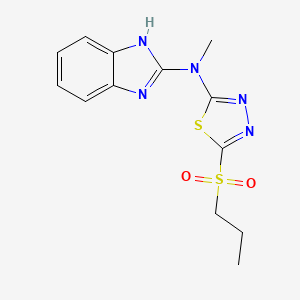
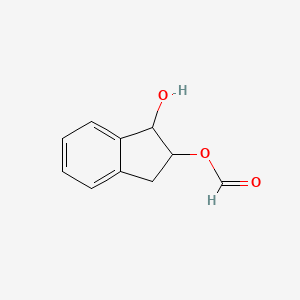
![2,9-Dimethyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14356809.png)
![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-fluorophenyl)benzamide](/img/structure/B14356810.png)



methanone](/img/structure/B14356844.png)
